molecular formula C7H17NO B8745491 5-Amino-2-methyl-2-hexanol

5-Amino-2-methyl-2-hexanol

Cat. No.: B8745491
M. Wt: 131.22 g/mol
InChI Key: KWMPIZHCPKEDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-methyl-2-hexanol is an organic compound with the molecular formula C7H17NO and a molecular weight of 117.19 g/mol . This molecule features both amino and alcohol functional groups on a hexane carbon chain, which includes a methyl branch at the 2-position. The structure can be represented by the linear formula CC(N)CCC(C)O . This combination of a hydrocarbon backbone with multiple functional groups makes it a potential intermediate or building block in organic synthesis and medicinal chemistry research. As a chiral molecule, it may exist as enantiomers, offering opportunities for research into stereoselective synthesis and the study of structure-activity relationships . Researchers can utilize this compound as a versatile precursor for the development of more complex molecules or in the study of molecular interactions. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

5-amino-2-methylhexan-2-ol

InChI

InChI=1S/C7H17NO/c1-6(8)4-5-7(2,3)9/h6,9H,4-5,8H2,1-3H3

InChI Key

KWMPIZHCPKEDAE-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C)(C)O)N

Origin of Product

United States

Synthetic Methodologies for 5 Amino 2 Methyl 2 Hexanol and Its Structural Analogues

Established Synthetic Pathways for 5-Amino-2-methyl-2-hexanol

The construction of the carbon skeleton and the introduction of the requisite functional groups can be achieved through several established routes. These pathways often involve multi-step sequences that build the molecule from simpler, commercially available precursors.

The synthesis of molecules containing both primary amine and tertiary alcohol groups can be approached convergently or linearly. A common strategy involves forming the carbon backbone first, followed by the installation or unmasking of the functional groups.

One plausible retrosynthetic approach for 5-Amino-2-methyl-2-hexanol begins with disconnecting the tertiary alcohol. This leads to a keto-amine or a precursor like a keto-nitro compound. The tertiary alcohol can be formed via the addition of an organometallic reagent, such as a Grignard reagent, to a ketone. The primary amine can be introduced via reduction of a nitro group, an azide, or through reductive amination.

A potential forward synthesis could start from 5-nitro-2-pentanone (B1587122). The addition of methylmagnesium bromide would form the tertiary alcohol, yielding 2-methyl-5-nitro-2-hexanol. Subsequent reduction of the nitro group, for example through catalytic hydrogenation using a palladium catalyst, would furnish the target compound, 5-Amino-2-methyl-2-hexanol.

Another viable route involves the ring-opening of an epoxide. um.edu.my For instance, an appropriately substituted epoxide can be opened by an amine-containing nucleophile. However, constructing the necessary tertiary alcohol center within the epoxide precursor can be challenging.

Reductive amination of a ketone is a powerful tool for forming amines. A synthesis could be designed around a δ-hydroxy ketone, which could then undergo reductive amination to install the primary amine at the C5 position.

The following table outlines key transformations for synthesizing the dual functionalities present in 5-Amino-2-methyl-2-hexanol.

Functional Group Synthetic Transformation Typical Reagents and Conditions Key Intermediate
Tertiary AlcoholGrignard ReactionMethylmagnesium bromide (CH₃MgBr), anhydrous ether5-Amino-2-hexanone
Tertiary AlcoholOrganolithium AdditionMethyllithium (CH₃Li), anhydrous ether5-Amino-2-hexanone
Primary AmineNitro Group ReductionH₂, Pd/C; or SnCl₂, HCl2-Methyl-5-nitro-2-hexanol
Primary AmineReductive AminationNH₃, H₂, Raney Nickel5-Oxo-2-methyl-2-hexanol
Primary AmineAzide ReductionH₂, Pd/C; or LiAlH₄5-Azido-2-methyl-2-hexanol

Achieving enantiomeric purity is critical for many applications of chiral molecules like 5-Amino-2-methyl-2-hexanol. Asymmetric synthesis strategies aim to control the formation of the two chiral centers (C2 and C5). nih.gov These methods can be broadly categorized into substrate control, reagent control (using chiral catalysts or reagents), and auxiliary control. diva-portal.org

For the synthesis of 5-Amino-2-methyl-2-hexanol, stereocontrol can be introduced at several key steps:

Asymmetric Reduction: If the synthesis proceeds through a ketone intermediate, an asymmetric reduction using a chiral catalyst (e.g., a Noyori-type ruthenium catalyst) or a chiral reducing agent (e.g., CBS reagent) could establish the stereocenter at the alcohol-bearing carbon.

Asymmetric Amination: The stereocenter at the amine-bearing carbon can be set using methods like asymmetric hydroamination or by employing transaminases in a biocatalytic approach. daneshyari.com

Chiral Pool Synthesis: Starting from a readily available enantiopure molecule (the "chiral pool"), such as an amino acid, can provide a pre-existing stereocenter. acs.orgdiva-portal.org For example, a derivative of L-glutamic acid or L-lysine could potentially be elaborated to form one of the stereoisomers of the target molecule. nih.gov

Enzymatic Resolution: A racemic mixture of an intermediate or the final product can be resolved using enzymes (e.g., lipases) that selectively react with one enantiomer, allowing for the separation of the two.

Strategy Description Potential Application Point Example Catalyst/Reagent
Asymmetric CatalysisUse of a chiral catalyst to favor the formation of one enantiomer over the other. rsc.orgAsymmetric reduction of a ketone; Asymmetric amination of an alkene.Chiral Ru-BINAP complexes, Chiral Rhodium catalysts. diva-portal.org
Chiral AuxiliariesA chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. diva-portal.orgAddition to a carbonyl group; Alkylation reactions.Evans oxazolidinones.
Biocatalysis/Enzymatic MethodsUse of enzymes to catalyze stereoselective transformations. daneshyari.comnih.govKinetic resolution of a racemic alcohol or amine; Reductive amination.Lipases, Transaminases, Alcohol Dehydrogenases.
Chiral Pool SynthesisStarting from an enantiomerically pure natural product, such as an amino acid or sugar. acs.orgdiva-portal.orgUse of L-lysine or a related chiral starting material.L-Phenylalanine, L-Proline.

Synthesis of 5-Amino-2-methyl-2-hexanol Derivatives

Derivatization of the parent molecule is crucial for modulating its properties and for creating analogues for specific research applications. Modifications can be targeted at the primary amine or the tertiary hydroxyl group. nih.gov

The primary amino group and the tertiary hydroxyl group exhibit distinct reactivities, allowing for selective modifications. solubilityofthings.com

Amine Group Modifications: The primary amine is a versatile handle for derivatization. It can undergo N-acylation with acyl chlorides or anhydrides to form amides, N-alkylation with alkyl halides to form secondary or tertiary amines, and N-sulfonylation to produce sulfonamides. It can also be converted into carbamates. nih.gov

Hydroxyl Group Modifications: The tertiary hydroxyl group is generally less reactive than primary or secondary alcohols due to steric hindrance. However, it can be converted to an ether under specific conditions (e.g., Williamson ether synthesis with a strong base and alkylating agent) or acylated to form esters, though this often requires more forcing conditions or specific catalysts. Protecting the amine group first is typically necessary to achieve selective reaction at the hydroxyl site. nih.gov

Functional Group Reaction Type Product Class Example Reagents
Primary Amine (-NH₂)N-AcylationAmideAcetyl chloride, Acetic anhydride
Primary Amine (-NH₂)N-AlkylationSecondary/Tertiary AmineMethyl iodide, Benzyl bromide
Primary Amine (-NH₂)N-SulfonylationSulfonamideTosyl chloride, Mesyl chloride
Primary Amine (-NH₂)Carbamate FormationCarbamateBenzyl chloroformate (CbzCl)
Tertiary Alcohol (-OH)O-AlkylationEtherSodium hydride (NaH), Methyl iodide
Tertiary Alcohol (-OH)O-AcylationEsterAcetic anhydride, DMAP (catalyst)

The synthesis of chiral analogues involves systematically varying the structure of 5-Amino-2-methyl-2-hexanol. This can be achieved by modifying the synthetic route to incorporate different building blocks.

Varying the Tertiary Alcohol: By using different Grignard or organolithium reagents in the synthesis, the methyl group at the C2 position can be replaced with other alkyl or aryl groups. For example, using ethylmagnesium bromide would yield 5-amino-2-ethyl-2-hexanol.

Modifying the Carbon Backbone: The length of the carbon chain between the two functional groups can be altered by starting with a different initial precursor. For instance, starting with 4-nitro-2-butanone instead of 5-nitro-2-pentanone would ultimately lead to a shorter analogue.

Stereochemical Diversity: The asymmetric synthesis strategies discussed in section 2.1.2 can be employed to produce all possible stereoisomers (RR, SS, RS, SR) of the parent compound and its analogues. This stereochemical diversity is often essential for structure-activity relationship (SAR) studies in medicinal chemistry. nih.gov

Advanced Synthetic Techniques and Process Optimization

Modern synthetic chemistry offers several advanced techniques that can improve the efficiency, selectivity, and sustainability of synthesizing 5-Amino-2-methyl-2-hexanol and its analogues.

Flow Chemistry: Conducting reactions in a continuous flow system rather than in traditional batch reactors can offer significant advantages. rsc.org These include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the ability to readily scale up production. Key steps like Grignard additions or catalytic hydrogenations can be adapted to flow conditions.

Biocatalysis: The use of isolated enzymes or whole-cell systems provides highly selective and environmentally benign routes to chiral molecules. daneshyari.com For example, a transaminase could be used for the asymmetric synthesis of the amine stereocenter, or a lipase (B570770) could be used for the kinetic resolution of a racemic intermediate, often with exceptional enantioselectivity. nih.gov

Photoredox Catalysis: This technique uses visible light to initiate single-electron transfer processes, enabling unique chemical transformations under mild conditions. gaylordchemical.com It could potentially be applied to C-H functionalization reactions to build the carbon skeleton or to introduce functional groups in novel ways.

Optimizing a synthetic process involves systematically evaluating reaction parameters such as temperature, pressure, catalyst loading, and solvent to maximize yield and purity while minimizing cost and environmental impact. Methodologies like Design of Experiments (DoE) can be employed to efficiently explore the reaction space and identify optimal conditions.

Catalytic Asymmetric Synthesis Utilizing 5-Amino-2-methyl-2-hexanol Precursors

The asymmetric synthesis of γ-amino alcohols often involves the stereoselective construction of C-N and C-O bonds. Catalytic methods are highly sought after for their efficiency and ability to generate enantiomerically enriched products from prochiral precursors.

One prominent strategy is the copper-catalyzed asymmetric hydroamination of allylic alcohols. nih.gov This method provides access to a variety of chiral γ-substituted 1,3-amino alcohols from readily available starting materials. nih.govacs.org The reaction typically exhibits excellent regio- and enantioselectivity. nih.gov For instance, the hydroamination of certain unprotected allylic alcohols can yield the desired γ-amino alcohol products with high efficiency. acs.org

Another powerful copper-catalyzed approach involves the asymmetric propargylic substitution (APS) of alkyne-functionalized oxetanes. This method is particularly useful for synthesizing chiral γ-amino alcohols that feature a tertiary carbon stereocenter. acs.orgunimi.itresearchgate.net The reaction of these oxetane (B1205548) precursors with various amine reagents under copper catalysis leads to structurally diverse and highly functionalized γ-amino alcohols. acs.orgunimi.it

The table below summarizes representative results from a copper-catalyzed asymmetric synthesis of γ-amino alcohols featuring tertiary carbon centers, highlighting the effectiveness of different solvents and conditions on the reaction's yield and enantiomeric ratio (er). researchgate.net

EntrySolventYield (%)Enantiomeric Ratio (er)
1Toluene8588:12
2Dichloromethane (DCM)8688:12
3Diethyl ether (Et₂O)8789:11
4Tetrahydrofuran (THF)9292:8
52-Methyltetrahydrofuran (2-MeTHF)9993:7

Furthermore, complementary diastereoselective methods have been developed for synthesizing N-PMP-protected γ-amino alcohols from the corresponding γ-amino ketones. rsc.org These methods utilize different catalyst systems to achieve either syn or anti diastereomers with high selectivity. Specifically, Iridium-catalyzed asymmetric transfer hydrogenation is employed to obtain the anti-products, while Rhodium-catalyzed asymmetric hydrogenation yields the syn-products. rsc.org

Emerging Methodologies for Enhanced Synthetic Efficiency

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and versatile methods for constructing chiral amino alcohols. Biocatalysis and novel catalytic systems represent the forefront of this research.

Biocatalytic approaches offer significant advantages, including high stereoselectivity and mild reaction conditions. frontiersin.org One innovative strategy involves the creation of de novo metabolic pathways in microorganisms. For example, a two-step pathway using a transketolase and a β-alanine:pyruvate transaminase has been engineered in Escherichia coli for the synthesis of chiral amino alcohols from achiral substrates. ucl.ac.uk Multi-step biocatalytic cascades, combining several enzymes like transaminases and transketolases, have been designed to produce complex chiral amino alcohols such as (2S,3R)-2-amino-1,3,4-butanetriol. researchgate.net Additionally, engineered amine dehydrogenases (AmDHs) have proven effective for the asymmetric reductive amination of a wide range of prochiral α- and β-hydroxy ketones, providing a direct route to chiral amino alcohols with very high enantioselectivity (>99% ee). frontiersin.org

In the realm of small-molecule catalysis, a chromium-catalyzed asymmetric cross-coupling of aldehydes and imines has been developed as a modular approach to chiral β-amino alcohols. westlake.edu.cn This radical polar crossover strategy allows for the synthesis of high-value products from simple starting materials. westlake.edu.cn Although focused on β-isomers, this work introduces a novel synthetic pathway for the broader class of amino alcohol compounds. westlake.edu.cn

Another cutting-edge technique is the enantioselective radical C–H amination of alcohols. nih.gov This method utilizes a dual catalytic system, combining an iridium photocatalyst with a chiral copper catalyst, to achieve regio- and enantioselective amination at the β-position of an alcohol. The strategy involves a radical relay chaperone that temporarily converts the alcohol into an imidate radical, which then undergoes an intramolecular hydrogen atom transfer (HAT) to facilitate the selective C-H functionalization. nih.gov This approach bypasses the need for chiral pool precursors and provides a streamlined synthesis of valuable β-amino alcohols. nih.gov

Pharmacological and Biological Research Investigations of 5-Amino-2-methyl-2-hexanol

Following a comprehensive review of available scientific literature and databases, it has been determined that there is no publicly accessible research data detailing the pharmacological and biological investigations of the chemical compound 5-Amino-2-methyl-2-hexanol. Extensive searches have not yielded any studies related to its effects on neurotransmitter systems, including the specific areas outlined for this article.

The requested sections on mechanistic studies on neurotransmitter systems, including the inhibition of catecholamine release mechanisms and the modulation of neurotransmitter uptake processes, could not be addressed due to the absence of relevant research findings. Specifically, no information was found concerning:

The effects of 5-Amino-2-methyl-2-hexanol on nicotine-induced catecholamine release.

The elucidation of its potential pre-calcium entry action pathways.

Its kinetics related to noradrenaline uptake inhibition.

A comparative pharmacological profile with sympathomimetic analogues.

The lack of available data prevents the creation of the detailed, informative, and scientifically accurate content as per the requested structure. The interactive data tables and detailed research findings specified in the content inclusions cannot be generated without underlying experimental results.

Therefore, this article cannot be produced as requested due to the apparent absence of pharmacological and biological research on 5-Amino-2-methyl-2-hexanol in the public domain.

Pharmacological and Biological Research Investigations of 5 Amino 2 Methyl 2 Hexanol

Enzyme Inhibition Studies

Computational Assessment of SARS CoV Protease Inhibitory Potential

No computational studies assessing the potential of 5-Amino-2-methyl-2-hexanol to inhibit the SARS CoV protease were found in the available scientific literature. Research in this area has focused on a wide range of other small molecules, natural products, and repurposed drugs, but this specific compound does not appear to have been investigated and reported.

Structure-Activity Relationship (SAR) Derivations for Enzyme Binding

There is no published research detailing the structure-activity relationships of 5-Amino-2-methyl-2-hexanol concerning its binding to any enzyme. SAR studies are crucial for optimizing the interaction of a molecule with its biological target; however, such investigations have not been conducted or reported for this compound.

Antimicrobial Activity of 5-Amino-2-methyl-2-hexanol Derivatives

Evaluation of Antimicrobial Spectrum against Pathogenic Microorganisms

No studies evaluating the antimicrobial spectrum of 5-Amino-2-methyl-2-hexanol or its derivatives against any pathogenic microorganisms were identified. The scientific literature lacks any data on the efficacy of this compound as an antibacterial or antifungal agent.

Proposed Mechanisms of Antimicrobial Action

As no research has been conducted on the antimicrobial activity of 5-Amino-2-methyl-2-hexanol, there are consequently no proposed mechanisms of antimicrobial action for this compound.

Research in Oxidative Stress Models

A thorough search of the scientific literature did not yield any studies investigating the effects of 5-Amino-2-methyl-2-hexanol in oxidative stress models. Its potential role as an antioxidant or its involvement in pathways related to oxidative stress remains uninvestigated.

Data Tables

As no research data was found for any of the specified topics, the following data tables are presented without content.

Table 1: Computational Assessment of SARS CoV Protease Inhibitory Potential of 5-Amino-2-methyl-2-hexanol

Parameter Value
Binding Affinity (kcal/mol) Data not available
Interacting Residues Data not available

Table 2: Antimicrobial Spectrum of 5-Amino-2-methyl-2-hexanol Derivatives

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus Data not available
Escherichia coli Data not available

Investigation of Cellular Responses to Oxidative Stress

There is no available research on the cellular responses to 5-Amino-2-methyl-2-hexanol in the context of oxidative stress.

Role in Antioxidant or Pro-oxidant Research Contexts

There is no available research investigating the potential antioxidant or pro-oxidant properties of 5-Amino-2-methyl-2-hexanol.

Sufficient information is not available to generate an article on the computational and theoretical studies of 5-Amino-2-methyl-2-hexanol. Publicly accessible scientific literature and databases lack specific research on the molecular docking, QSAR modeling, and in silico screening of this particular compound.

Computational and Theoretical Studies on 5 Amino 2 Methyl 2 Hexanol

In Silico Screening and Lead Compound Identification

Virtual Screening Methodologies for Chemical Libraries

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process is a cornerstone of modern drug discovery, allowing researchers to evaluate a vast number of compounds in silico before committing to their synthesis and in vitro testing, thereby saving significant time and resources.

Methodologies for virtual screening can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods utilize the knowledge of molecules known to interact with a target of interest. Techniques such as similarity searching, where compounds are compared based on their structural or chemical similarity to known active ligands, are common. For instance, a compound like 5-Amino-2-methyl-2-hexanol might be included in a large chemical library and identified in a similarity search if it shares features with a known bioactive molecule. One study included 5-amino-2-methyl-2-hexanol in a similarity search for potential SARS CoV protease inhibitors, based on the known allosteric inhibitor 2-methyl-2,4-pentanediol (MPD). However, this study did not provide a detailed computational analysis of 5-Amino-2-methyl-2-hexanol itself.

Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the target protein. Molecular docking is a primary example of this approach, where computational algorithms predict the preferred orientation and binding affinity of a small molecule when bound to the active site of a protein. While this is a powerful tool, its application specifically to 5-Amino-2-methyl-2-hexanol has not been detailed in available research.

Analogue Design and Optimization Through Computational Chemistry

Computational chemistry plays a pivotal role in the design and optimization of analogues of a lead compound. Once an initial "hit" is identified, computational methods can be employed to systematically modify its structure to improve properties such as potency, selectivity, and pharmacokinetic profile. This process, often referred to as lead optimization, is a critical phase in the drug development pipeline.

Analogue design involves making targeted modifications to a parent molecule and predicting the effect of these changes on its biological activity. This can involve techniques such as quantitative structure-activity relationship (QSAR) modeling, where a mathematical relationship between the chemical structure and biological activity of a set of compounds is established. This model can then be used to predict the activity of newly designed analogues.

Furthermore, computational tools can be used to explore the conformational space of a molecule and its analogues, providing insights into how structural modifications might affect binding to a target. Molecular dynamics simulations can be used to study the dynamic behavior of a ligand-target complex over time, offering a more detailed understanding of the binding interactions.

Despite the power of these computational methodologies, their specific application to the design and optimization of analogues based on the 5-Amino-2-methyl-2-hexanol scaffold is not documented in the reviewed scientific literature. Research in this area would be necessary to explore the potential of this compound as a starting point for the development of new chemical entities.

Applications and Emerging Research Frontiers for 5 Amino 2 Methyl 2 Hexanol

Utilization as a Chiral Building Block in Organic Synthesis

Chiral building blocks are fundamental in modern organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov The presence of a stereocenter in 5-Amino-2-methyl-2-hexanol makes it a valuable precursor for creating enantiomerically pure molecules.

Applications in Asymmetric Synthesis of Complex Chemical Entities

Asymmetric synthesis is a critical methodology for producing specific stereoisomers of a chiral molecule. Chiral amines and amino alcohols, such as 5-Amino-2-methyl-2-hexanol, are widely used as chiral auxiliaries or catalysts in these reactions. nih.govnih.gov They can direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. While specific documented examples for 5-Amino-2-methyl-2-hexanol are not extensively detailed in publicly available literature, compounds with similar functionalities are employed in the synthesis of complex natural products and active pharmaceutical ingredients. The bifunctional nature of 5-Amino-2-methyl-2-hexanol, containing both a nucleophilic amino group and a hydroxyl group, allows for its incorporation into a wide range of molecular scaffolds.

Development of Enantiopure Compounds for Advanced Research

The synthesis of enantiopure compounds is crucial for understanding biological processes and for the development of effective therapeutics, as different enantiomers can have vastly different biological activities. fishersci.comnih.gov Chiral building blocks like 5-Amino-2-methyl-2-hexanol serve as starting materials for the synthesis of these enantiomerically pure compounds. Through stereospecific reactions, the chirality of the starting material is transferred to the final product. Although detailed research on the direct use of 5-Amino-2-methyl-2-hexanol in the large-scale production of specific enantiopure compounds is limited, its structural motifs are present in various chiral ligands and catalysts designed for asymmetric transformations.

Role in Polymer Chemistry Research

The incorporation of functional molecules into polymer chains is a key strategy for developing new materials with tailored properties. The amino and hydroxyl groups of 5-Amino-2-methyl-2-hexanol offer reactive sites for its integration into polymer structures.

Integration into Polymer Architectures and Monomer Design

5-Amino-2-methyl-2-hexanol can be utilized as a functional monomer or a modifying agent in polymerization processes. The primary amine can react with various monomers, such as epoxides or isocyanates, to form polyurethanes or polyureas. The hydroxyl group can participate in esterification or etherification reactions to produce polyesters and polyethers. The specific structure of 5-Amino-2-methyl-2-hexanol, including the methyl group at the 2-position, can influence the resulting polymer's architecture, potentially affecting its crystallinity, solubility, and thermal properties.

Modification of Polymer Properties Through Compound Incorporation

By incorporating 5-Amino-2-methyl-2-hexanol into a polymer backbone or as a side chain, it is possible to modify the material's properties. The presence of the polar amino and hydroxyl groups can enhance properties such as adhesion, dyeability, and moisture absorption. Furthermore, the chiral nature of the compound could be exploited to create polymers with chiroptical properties, which are of interest for applications in optical devices and chiral separations. The tertiary alcohol functionality may also impact the polymer's degradation profile and chemical resistance.

Development of Advanced Materials

The unique chemical structure of 5-Amino-2-methyl-2-hexanol makes it a candidate for the development of advanced materials with specialized functions. While this area of research is still emerging, the potential applications are broad. The ability of the amino and hydroxyl groups to coordinate with metal ions suggests its possible use in the synthesis of metal-organic frameworks (MOFs) or as a component in novel catalytic systems. Furthermore, its chirality could be leveraged in the design of materials for enantioselective sensing or separation. As research continues, the full potential of 5-Amino-2-methyl-2-hexanol in the creation of next-generation materials will become clearer.

Potential for Surface Functionalization and Nanostructure Modification

Similarly, the application of 5-Amino-2-methyl-2-hexanol for surface functionalization and the modification of nanostructures is not documented in the current body of scientific literature. In principle, the amine and hydroxyl functional groups could serve as anchoring points for grafting the molecule onto various substrates, thereby altering their surface properties such as hydrophilicity, chemical reactivity, or biocompatibility. Such modifications are crucial in the development of sensors, biomedical implants, and catalytic systems. However, no published research has specifically investigated 5-Amino-2-methyl-2-hexanol for these purposes. Its potential in these advanced applications is yet to be experimentally validated and reported.

Analytical and Characterization Methodologies for 5 Amino 2 Methyl 2 Hexanol

Spectroscopic Analysis Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 5-Amino-2-methyl-2-hexanol. By interacting with the molecule using various forms of electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H NMR (proton) and ¹³C NMR (carbon) analyses provide distinct signatures that confirm the structure of 5-Amino-2-methyl-2-hexanol.

¹H NMR Spectroscopy: In a typical proton NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, their chemical shifts indicate the electronic environment, the integration value reveals the number of protons for each signal, and the splitting pattern (multiplicity) shows the number of neighboring protons. For 5-Amino-2-methyl-2-hexanol, distinct signals are expected for the methyl groups, the methylene (B1212753) groups, the methine proton, and the protons on the hydroxyl and amino groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 5-Amino-2-methyl-2-hexanol, seven distinct signals are anticipated, corresponding to each of the seven carbon atoms in its unique chemical environment.

Predicted NMR Data for 5-Amino-2-methyl-2-hexanol

This data is predicted based on the chemical structure and typical chemical shifts for similar functional groups.

Atom Type Predicted ¹H NMR Data Predicted ¹³C NMR Data
C1-H₃ (Methyl)SingletSignal
C2 (Quaternary Carbon)No SignalSignal
C3-H₂ (Methylene)MultipletSignal
C4-H₂ (Methylene)MultipletSignal
C5-H (Methine)MultipletSignal
C6-H₃ (Methyl)DoubletSignal
C2-CH₃ (Methyl)SingletSignal
OH (Hydroxyl)Broad SingletN/A
NH₂ (Amino)Broad SingletN/A

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns. The molecular formula for 5-Amino-2-methyl-2-hexanol is C₇H₁₇NO, which corresponds to a molecular weight of approximately 131.22 g/mol . guidechem.com

In a typical electron ionization (EI) mass spectrum, the molecule would generate a molecular ion peak (M⁺). However, due to the presence of the tertiary alcohol, this peak may be weak or absent. Instead, characteristic fragments resulting from the loss of a methyl group ([M-15]⁺) or water ([M-18]⁺) are expected to be prominent. Cleavage adjacent to the nitrogen atom is also a common fragmentation pathway for amines.

Predicted Mass Spectrometry Fragments for 5-Amino-2-methyl-2-hexanol

Fragment Ion Description Predicted m/z
[M]⁺Molecular Ion131
[M-CH₃]⁺Loss of a methyl group from C2116
[M-H₂O]⁺Loss of water from the hydroxyl group113
[C₂H₅N]⁺Cleavage between C4 and C543
[C₅H₁₂O]⁺Cleavage between C4 and C588

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com For 5-Amino-2-methyl-2-hexanol, the key functional groups are the hydroxyl (-OH) group of the tertiary alcohol and the primary amino (-NH₂) group.

The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. chegg.com Overlapping in a similar region (3300-3500 cm⁻¹), two distinct sharp peaks characteristic of the symmetric and asymmetric N-H stretching of a primary amine should be visible. masterorganicchemistry.com Additionally, alkane C-H stretching vibrations are expected just below 3000 cm⁻¹, and an N-H bending vibration (scissoring) should appear around 1590-1650 cm⁻¹. masterorganicchemistry.com

Expected IR Absorption Bands for 5-Amino-2-methyl-2-hexanol

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Alcohol O-HStretch, H-bonded3200 - 3600 (Broad)
Primary Amine N-HStretch3300 - 3500 (Two sharp peaks)
Alkane C-HStretch2850 - 2960
Primary Amine N-HBend (Scissoring)1590 - 1650

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound. This technique is most useful for molecules containing chromophores, such as conjugated systems or aromatic rings. Since 5-Amino-2-methyl-2-hexanol is a saturated aliphatic amino alcohol, it lacks a significant chromophore. Therefore, it is not expected to exhibit strong absorption in the standard UV-Vis range (200-800 nm), making this technique of limited utility for its structural characterization.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating 5-Amino-2-methyl-2-hexanol from impurities and for quantifying its concentration in a sample. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability.

Gas Chromatography (GC) Applications for Volatility and Separation

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. frontiersin.org 5-Amino-2-methyl-2-hexanol is sufficiently volatile for GC analysis. The separation is achieved based on the compound's partitioning between a stationary phase in a capillary column and a gaseous mobile phase.

Due to the polar nature of the amino and hydroxyl groups, peak tailing can occur on standard non-polar columns. To achieve better peak shape and resolution, a polar stationary phase (e.g., a wax-type column) is often preferred. Alternatively, derivatization of the polar functional groups, such as through silylation, can reduce polarity, increase volatility, and improve chromatographic performance. researchgate.net Common detectors for this analysis include the Flame Ionization Detector (FID) for general quantification and Mass Spectrometry (GC-MS) for definitive identification. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. fbise.edu.pk It is particularly well-suited for non-volatile or thermally sensitive compounds. For the analysis of 5-Amino-2-methyl-2-hexanol, several HPLC modes can be employed.

Reversed-Phase (RP-HPLC): This is the most common HPLC mode. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and acetonitrile (B52724) or methanol. To ensure good peak shape for the basic amino group, an acidic modifier like formic acid or trifluoroacetic acid is often added to the mobile phase to suppress the ionization of silanol (B1196071) groups on the stationary phase and protonate the analyte. sielc.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

Detection in HPLC can be challenging as the compound lacks a strong UV chromophore. Therefore, universal detectors like Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (LC-MS) are the most suitable choices for both quantitative analysis and purity profiling.

Potential HPLC Method Parameters for 5-Amino-2-methyl-2-hexanol

Parameter Reversed-Phase HPLC HILIC
Stationary Phase C18, C8Silica, Amide, Cyano
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidAcetonitrile/Water with Ammonium Formate
Detection LC-MS, ELSD, CADLC-MS, ELSD, CAD
Application Purity assessment, Quantitative analysisAnalysis of polar impurities

Advanced Characterization for Stereochemical Configuration

The determination of the stereochemical configuration of 5-Amino-2-methyl-2-hexanol is crucial for its application in stereoselective synthesis and pharmacology. Advanced analytical methodologies are employed to ascertain the enantiomeric excess (e.e.) and the optical purity of this chiral amino alcohol. These techniques provide precise information on the relative and absolute configuration of the stereocenters at positions 2 and 5.

Chiral Chromatography for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers, allowing for the precise determination of enantiomeric excess. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereoselectively with the enantiomers of the analyte.

For the analysis of 5-Amino-2-methyl-2-hexanol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. Columns like Chiralpak® and Chiralcel® are frequently employed for the resolution of amino alcohols. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

The mobile phase composition is a critical parameter that is optimized to achieve baseline separation of the enantiomers. A typical mobile phase for the chiral separation of amino alcohols on a polysaccharide-based CSP consists of a mixture of a non-polar organic solvent, such as hexane (B92381) or heptane, and a polar modifier, typically an alcohol like isopropanol (B130326) or ethanol. The addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), is often necessary to improve peak shape and reduce tailing by minimizing non-specific interactions between the basic amine group of the analyte and the stationary phase.

Illustrative Chromatographic Conditions:

Due to the absence of publicly available specific experimental data for 5-Amino-2-methyl-2-hexanol, the following table presents a hypothetical but realistic set of chromatographic conditions and results for the enantiomeric separation of its (R)- and (S)-enantiomers.

Interactive Data Table: Hypothetical Chiral HPLC Parameters for 5-Amino-2-methyl-2-hexanol

ParameterValue
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Retention Time (R)-enantiomer 8.5 min
Retention Time (S)-enantiomer 10.2 min
Resolution (Rs) > 1.5
Enantiomeric Excess (e.e.) Calculated from the peak areas of the two enantiomers

The enantiomeric excess is calculated using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

Optical Rotation Measurements for Chiral Purity

Optical rotation is a fundamental property of chiral molecules that rotate the plane of polarized light. The magnitude and direction of this rotation are characteristic of a specific enantiomer under defined conditions. Measurement of the specific rotation of a sample of 5-Amino-2-methyl-2-hexanol allows for the determination of its chiral purity.

The specific rotation, [α], is a standardized value calculated from the observed rotation, α, using the following equation:

[α]Tλ = α / (l x c)

where:

T is the temperature in degrees Celsius.

λ is the wavelength of the light source (commonly the sodium D-line at 589 nm).

α is the observed rotation in degrees.

l is the path length of the polarimeter cell in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL).

A pure enantiomer will have a characteristic specific rotation. For instance, the (R)- and (S)-enantiomers of 5-Amino-2-methyl-2-hexanol will rotate plane-polarized light to an equal but opposite extent. A racemic mixture (a 50:50 mixture of both enantiomers) will exhibit no optical rotation.

The chiral purity of a sample can be determined by comparing its measured specific rotation to the specific rotation of the pure enantiomer:

Chiral Purity (%) = ( [α]observed / [α]pure enantiomer ) x 100

Illustrative Optical Rotation Data:

Interactive Data Table: Hypothetical Optical Rotation Data for 5-Amino-2-methyl-2-hexanol Enantiomers

EnantiomerSpecific Rotation [α]20D (c=1, CHCl₃)
(R)-5-Amino-2-methyl-2-hexanol-15.8°
(S)-5-Amino-2-methyl-2-hexanol+15.8°

These advanced characterization methodologies, chiral chromatography and optical rotation measurements, are indispensable for the stereochemical analysis of 5-Amino-2-methyl-2-hexanol, ensuring the quality and stereochemical integrity of the compound for its intended applications.

Future Directions and Perspectives in 5 Amino 2 Methyl 2 Hexanol Research

Identification of Novel Biological Targets and Mechanistic Pathways

A primary focus for future research on 5-Amino-2-methyl-2-hexanol will be the elucidation of its biological activity. The presence of both an amino group and a hydroxyl group suggests potential interactions with a variety of biological macromolecules. High-throughput screening (HTS) of 5-Amino-2-methyl-2-hexanol and its derivatives against diverse libraries of biological targets, including enzymes, receptors, and ion channels, would be a critical first step.

Subsequent to initial HTS hits, advanced proteomic and metabolomic approaches will be instrumental in identifying specific molecular targets and understanding the compound's mechanism of action. Techniques such as chemical proteomics, which utilizes affinity-based probes, can directly identify protein binding partners. Furthermore, analyzing changes in the cellular metabolome following treatment with 5-Amino-2-methyl-2-hexanol can provide insights into the metabolic pathways it modulates.

Table 1: Prospective Biological Screening Approaches for 5-Amino-2-methyl-2-hexanol

MethodologyObjectivePotential Targets
High-Throughput Screening (HTS)Initial identification of biological activityG-protein coupled receptors (GPCRs), kinases, proteases
Chemical ProteomicsDirect identification of protein binding partnersEnzymes, signaling proteins
MetabolomicsElucidation of affected metabolic pathwaysCellular metabolism, lipid signaling
Phenotypic ScreeningDiscovery of novel cellular effectsCell proliferation, differentiation, apoptosis

Advancements in Green Chemistry Approaches for its Synthesis

The development of environmentally benign and efficient synthetic routes is a paramount concern in modern chemistry. Future research will undoubtedly focus on green chemistry approaches for the synthesis of 5-Amino-2-methyl-2-hexanol. This includes the use of renewable starting materials, atom-economical reactions, and the minimization of hazardous solvents and reagents.

Catalytic methods, particularly those employing earth-abundant metals or organocatalysts, will be at the forefront of these efforts. For instance, the catalytic hydrogenation of corresponding nitro or keto precursors under mild conditions presents a promising green alternative to traditional stoichiometric reductions. The use of aqueous reaction media and the development of processes that allow for catalyst recycling will further enhance the sustainability of the synthesis.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical discovery. mdpi.comnih.gov In the context of 5-Amino-2-methyl-2-hexanol, AI algorithms can be employed to predict its physicochemical properties, potential biological activities, and toxicity profiles based on its chemical structure. nih.gov This in silico analysis can help prioritize experimental efforts and guide the design of new derivatives with improved properties.

Machine learning models, trained on large datasets of known bioactive molecules, can identify structural motifs within 5-Amino-2-methyl-2-hexanol that are likely to confer specific biological activities. Furthermore, AI can be used to devise novel and efficient synthetic pathways by retrospectively analyzing known chemical reactions and predicting the outcomes of new transformations.

Exploration in Biocatalytic Synthesis and Derivatization

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to the synthesis and modification of chiral molecules like 5-Amino-2-methyl-2-hexanol. Enzymes such as transaminases, alcohol dehydrogenases, and lipases could be employed for the stereoselective synthesis of specific enantiomers of the compound, which is crucial for understanding its biological activity. mdpi.com

Moreover, biocatalysis can be utilized for the derivatization of 5-Amino-2-methyl-2-hexanol to create a library of related compounds for structure-activity relationship (SAR) studies. Enzymatic reactions often proceed under mild conditions and can introduce functional groups with high regioselectivity and stereoselectivity, which can be challenging to achieve through traditional chemical methods.

Table 2: Potential Biocatalytic Approaches for 5-Amino-2-methyl-2-hexanol

Enzyme ClassApplicationPotential Outcome
TransaminasesAsymmetric synthesis from a keto precursorEnantiomerically pure 5-Amino-2-methyl-2-hexanol
Alcohol DehydrogenasesStereoselective reduction of a ketoneProduction of a specific stereoisomer
LipasesKinetic resolution of a racemic mixtureSeparation of enantiomers
HydrolasesDerivatization of the amino or hydroxyl groupCreation of novel analogs for SAR studies

Cross-Disciplinary Research Collaborations for Comprehensive Understanding

A comprehensive understanding of 5-Amino-2-methyl-2-hexanol will necessitate a collaborative effort across multiple scientific disciplines. Chemists will be essential for developing efficient synthetic routes and creating novel derivatives. Biologists and pharmacologists will be needed to investigate its biological activity and mechanism of action. Computational scientists will play a crucial role in applying AI and ML tools for prediction and analysis. Furthermore, collaborations with material scientists could explore the potential of 5-Amino-2-methyl-2-hexanol as a building block for new polymers or functional materials. Such integrated research efforts will be vital to fully realize the scientific and commercial potential of this and other novel chemical compounds.

Q & A

Basic: What synthetic methodologies are commonly employed for 5-Amino-2-methyl-2-hexanol?

Answer:
The synthesis of 5-Amino-2-methyl-2-hexanol typically involves reductive amination of ketone precursors or Grignard reactions followed by amine functionalization. Retrosynthetic tools, such as AI-driven platforms (e.g., Reaxys or Pistachio models), can propose routes by analyzing structural analogs like 5-methyl-2-heptanol or 2-amino-2-methyl-1-propanol . For example, coupling methylhexanol derivatives with ammonia under catalytic hydrogenation conditions (e.g., Pd/C or Raney Ni) may yield the target compound. Reaction optimization should consider temperature, solvent polarity, and catalyst loading to minimize byproducts .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for resolving the chiral center and methyl/amino group positions. Compare experimental data with NIST spectral libraries for 5-methyl-2-hexanol analogs to validate assignments . Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while FT-IR identifies hydroxyl and amine functional groups. Solubility in DMSO or methanol (as noted for similar amino-alcohols) ensures proper sample preparation for analysis .

Advanced: How can researchers address contradictions in NMR data during structural elucidation?

Answer:
Discrepancies between experimental and reference spectra may arise from solvent effects, tautomerism, or impurities. Use deuterated solvents (e.g., DMSO-d₆) to minimize interference and acquire 2D-NMR (HSQC, HMBC) to resolve overlapping signals. Cross-validate with computational methods (DFT-based NMR prediction) or consult stereoisomer databases, such as those for menthol derivatives, to assess conformational influences .

Advanced: What strategies enhance enantiomeric purity in synthesis?

Answer:
Chiral resolution techniques include:

  • Catalytic asymmetric synthesis : Use chiral ligands (e.g., (R)-α-Methoxyphenylacetic acid derivatives) to induce stereoselectivity during amine formation .
  • Enzymatic resolution : Lipases or esterases can selectively hydrolyze enantiomers, as demonstrated in menthol isomer separation .
  • Chiral chromatography : Employ polysaccharide-based columns (e.g., Chiralpak®) with polar organic mobile phases for preparative-scale purification.

Basic: What purification methods are recommended for isolating 5-Amino-2-methyl-2-hexanol?

Answer:
Column chromatography (silica gel, eluting with EtOAc/hexane gradients) effectively separates polar amino-alcohols. Recrystallization in methanol or DMSO/water mixtures exploits solubility differences, as observed in benzenesulfonamide derivatives . Post-purification, assess purity via HPLC (C18 columns, UV detection at 210–220 nm) .

Advanced: How to develop stability-indicating HPLC methods for degradation studies?

Answer:
Optimize mobile phase pH (e.g., 3.0–5.0 with phosphate buffers) to enhance peak symmetry and resolution. Use gradient elution (acetonitrile/water) to separate degradation products, referencing methods for amino-thiadiazole analogs . Validate method specificity via forced degradation (heat, light, oxidation) and confirm stability using mass spectrometry .

Basic: What handling protocols prevent degradation during storage?

Answer:
Store under inert gas (N₂ or Ar) at –20°C to minimize oxidation and hygroscopicity. Use amber vials to protect against photodegradation, as recommended for hydroxyphenol derivatives . Conduct periodic purity checks via TLC or HPLC to monitor stability.

Advanced: How is metabolic stability assessed in pharmacological studies?

Answer:
Perform in vitro assays using liver microsomes or hepatocytes to measure half-life (t½) and intrinsic clearance. For 5-Amino-2-methyl-2-hexanol, incubate with NADPH-regenerating systems and quantify parent compound depletion via LC-MS. Compare results with structurally similar bioactive alcohols, such as pyrazinylmethylamino-propanols, to infer metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.